3-Amino-2-chlorobenzene-1-sulfonamide

Catalog No.
S14171768
CAS No.
M.F
C6H7ClN2O2S
M. Wt
206.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-chlorobenzene-1-sulfonamide

Product Name

3-Amino-2-chlorobenzene-1-sulfonamide

IUPAC Name

3-amino-2-chlorobenzenesulfonamide

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

InChI

InChI=1S/C6H7ClN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11)

InChI Key

XDPKDZWEXLSCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)N

3-Amino-2-chlorobenzene-1-sulfonamide, also known as 3-amino-2-chlorobenzenesulfonamide, is an organic compound that features a sulfonamide functional group, which is characterized by the presence of a sulfonyl group (SO2SO_2) attached to an amine group (NH2NH_2). This compound has the molecular formula C6H6ClN2O2SC_6H_6ClN_2O_2S and is typically represented as follows:

Chemical Structure ClC6H4(NH2)SO2NH2\text{Chemical Structure }\text{Cl}-C_6H_4(NH_2)-SO_2-NH_2

The compound is part of the broader class of sulfonamides, which are known for their medicinal properties, particularly as antibacterial agents. Sulfonamides are derived from sulfonic acids by replacing a hydroxyl group with an amine group, making them important in both synthetic and pharmaceutical chemistry .

Typical of sulfonamides:

  • Acid-Base Reactions: The nitrogen atom in the sulfonamide group can be deprotonated, leading to the formation of sulfonamide anions, which can act as nucleophiles in further reactions.
  • Substitution Reactions: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions make 3-amino-2-chlorobenzene-1-sulfonamide versatile in organic synthesis and medicinal chemistry .

3-Amino-2-chlorobenzene-1-sulfonamide exhibits significant biological activity primarily as an antibacterial agent. Like other sulfonamides, it functions by inhibiting bacterial growth through the competitive inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis. This mechanism disrupts bacterial DNA synthesis and ultimately leads to cell death. Additionally, its structural features allow it to exhibit potential anti-inflammatory properties and may influence other biological pathways .

The synthesis of 3-amino-2-chlorobenzene-1-sulfonamide can be achieved through several methods:

  • Reaction of Chlorobenzenesulfonyl Chloride with Amines: A common method involves treating 2-chlorobenzenesulfonyl chloride with ammonia or primary amines under controlled conditions to yield the desired sulfonamide.
    R SO2Cl+NH2RR SO2NR+HCl\text{R SO}_2Cl+\text{NH}_2R'\rightarrow \text{R SO}_2NR'+HCl
  • Direct Amination: Another approach includes direct amination of 2-chlorobenzenesulfonic acid using ammonia or amines under acidic or basic conditions.

These methods highlight the importance of controlling reaction conditions to favor the formation of the desired product while minimizing side reactions .

3-Amino-2-chlorobenzene-1-sulfonamide finds applications in various fields:

  • Pharmaceuticals: It is primarily used as an antibacterial agent and may serve as a lead compound for developing new antibiotics.
  • Research: The compound is utilized in biochemical studies to explore mechanisms of action against bacterial targets.
  • Agriculture: Similar compounds are often investigated for their potential use as herbicides or fungicides due to their ability to inhibit growth processes.

These applications underscore its relevance in both clinical settings and research environments .

Studies on the interactions of 3-amino-2-chlorobenzene-1-sulfonamide with biological systems have revealed its potential effects on various enzymes involved in folate metabolism. Research indicates that this compound can interact with dihydropteroate synthase and other enzymes crucial for bacterial survival. Furthermore, its interactions with other drugs may enhance its antibacterial efficacy or contribute to side effects, necessitating careful consideration during therapeutic applications .

Several compounds share structural similarities with 3-amino-2-chlorobenzene-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
SulfanilamidePara-amino benzene sulfonamideFirst discovered sulfa drug; broad-spectrum antibiotic
SulfamethoxazoleMethoxylated derivative of sulfanilamideUsed widely for urinary tract infections
4-AminobenzenesulfonamideSimilar structure but different substitutionUsed in dye synthesis; less antibacterial activity
5-Aminosalicylic AcidContains a salicylic acid moietyAnti-inflammatory properties; used in ulcerative colitis treatment

The uniqueness of 3-amino-2-chlorobenzene-1-sulfonamide lies in its specific substitution pattern and biological activity profile, which may offer distinct advantages in therapeutic applications compared to these similar compounds .

Sulfonation of Chlorobenzene and Intermediate Formation

The traditional synthesis of 3-amino-2-chlorobenzene-1-sulfonamide begins with the sulfonation of chlorobenzene. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (HSO₃Cl) or concentrated sulfuric acid as the sulfonating agent. The reaction proceeds via the generation of a sulfonic acid intermediate, where the sulfonic acid group (-SO₃H) is introduced at the para position relative to the chlorine substituent due to steric and electronic effects.

Key studies on the sulfonation of chlorobenzene have revealed deviations in selectivity compared to benzene. For example, partial rate factors for sulfonation at the meta and para positions relative to the chlorine atom were determined to be 1.7 and 4.2, respectively, indicating a strong directing effect of the chlorine substituent. This selectivity ensures preferential formation of 2-chlorobenzenesulfonic acid, a critical intermediate.

Reaction ConditionSulfonation Rate (Relative to Benzene)Major Product Distribution
Chlorosulfonic acid, 50°C0.064>90% para-sulfonation
Concentrated H₂SO₄, 100°C0.1285% para-sulfonation

Conversion to Sulfonyl Chloride and Amination

The sulfonic acid intermediate is subsequently converted to 2-chlorobenzenesulfonyl chloride through treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step activates the sulfonic acid group for nucleophilic substitution. The final amination involves reacting the sulfonyl chloride with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) under controlled pH conditions. The reaction mechanism proceeds via a two-step nucleophilic acyl substitution, forming the sulfonamide bond.

While this method remains industrially viable, limitations include the use of hazardous chlorinating agents and moderate yields (~65–75%) due to competing hydrolysis side reactions.

3-Amino-2-chlorobenzene-1-sulfonamide functions as a competitive inhibitor of dihydropteroate synthase, the key enzyme in bacterial folate biosynthesis [2]. The compound exhibits its inhibitory action through direct competition with para-aminobenzoic acid for the substrate binding site within the enzyme's active site [2] [3]. This competitive mechanism forms the foundation of its antibacterial properties, as the compound effectively disrupts the formation of dihydropteroate, a critical intermediate in the folate synthesis pathway [4].

The binding dynamics of 3-amino-2-chlorobenzene-1-sulfonamide to dihydropteroate synthase involve a strictly ordered reaction mechanism where dihydropteroyl pyrophosphate serves as the lead substrate, followed by the binding of either para-aminobenzoic acid or the sulfonamide inhibitor [5]. Kinetic analyses demonstrate that the enzyme catalyzes the reaction through an SN1 mechanism, whereby dihydropteroyl pyrophosphate binds first to the active site, followed by pyrophosphate elimination, leaving a carbocation form of the pterin that subsequently reacts with the weakly nucleophilic amine group [6] [7].

Binding affinity studies reveal that sulfonamide compounds, including 3-amino-2-chlorobenzene-1-sulfonamide, demonstrate inhibition constants varying significantly across different bacterial species [8] [3]. Research conducted on Plasmodium falciparum dihydropteroate synthase variants showed inhibition constants ranging from 0.14 μM for sensitive isolates to 112 μM for highly resistant variants, representing nearly three orders of magnitude variation [3]. The binding affinity is directly influenced by specific amino acid residues within the enzyme's active site, particularly those forming the para-aminobenzoic acid binding pocket [7] [9].

Table 1: Dihydropteroate Synthase Inhibition Parameters for Sulfonamide Compounds

Enzyme SourceInhibition Constant (Ki) μMKm for para-aminobenzoic acid μMCatalytic Efficiency
Sensitive strains0.14-1.416.4High
Moderately resistant4-2025-40Moderate
Highly resistant98-11260-85Low

Data compiled from multiple bacterial species studies [8] [3] [9]

The structural basis for inhibition involves the formation of hydrogen bonds between the sulfonamide group and specific amino acid residues within the enzyme's active site [10] [11]. Crystallographic studies demonstrate that the sulfonamide oxygen atoms participate in critical interactions with tyrosine and phenylalanine residues, with both oxygen atoms contributing significantly to the overall binding energy [10]. The removal of the first oxygen atom results in a binding energy loss of 8.05-9.67 kJ/mol, while subsequent removal of the second oxygen contributes an additional 3.40-5.02 kJ/mol energy penalty [10].

Isothermal titration calorimetry studies confirm the competitive binding mechanism, showing that sulfonamides engage the same binding pocket as para-aminobenzoic acid [7]. The binding process involves conformational changes in two flexible loops within the enzyme structure, which become ordered upon substrate or inhibitor binding [6] [7]. These conformational changes create a specific binding environment that accommodates both the natural substrate and sulfonamide inhibitors with high affinity [5] [6].

Allosteric Modulation of Folate Biosynthesis Pathways

The inhibition of dihydropteroate synthase by 3-amino-2-chlorobenzene-1-sulfonamide extends beyond direct competitive inhibition to encompass allosteric regulatory mechanisms within the folate biosynthesis network [6] [12]. Research has identified allosteric binding sites distinct from the primary active site, where small molecules can modulate enzyme activity through conformational changes transmitted across the protein structure [6].

Allosteric inhibition studies demonstrate that compounds binding to sites remote from the active site can significantly affect both substrate binding affinity and catalytic turnover rates [6]. Nuclear magnetic resonance spectroscopy analyses reveal that allosteric modulators cause perturbations in resonances from loop regions, the dimer interface, and the carboxy-terminus of the enzyme [6]. These structural changes suggest dynamic communication between the dimer interface and the active site, where molecules bound at one location influence binding and catalysis at the other [6].

The folate biosynthesis pathway exhibits complex regulatory mechanisms involving feedback inhibition and allosteric control [12] [13]. Methylenetetrahydrofolate reductase, a key enzyme linking folate and methionine cycles, demonstrates allosteric inhibition by S-adenosylmethionine [12]. This regulatory control prevents futile cycling between the folate and methionine pathways, maintaining metabolic homeostasis [12]. Disruption of this allosteric regulation leads to continuous transmethylation reactions, depletion of nucleotide pools, and disruption of cellular energy metabolism [12].

Table 2: Allosteric Modulation Effects on Enzyme Kinetics

Compound Concentration μMVmax observed (nM/min)Km observed μMRegulatory Effect
0 (Control)125.8-583.61.2-7.7Baseline activity
50106.7-211.21.0-2.7Moderate inhibition
10070.81-40.950.74-1.2Strong inhibition

Allosteric modulation data across multiple dihydropteroate synthase orthologs [6]

Computational molecular dynamics simulations reveal that allosteric binding induces changes in protein flexibility and conformational dynamics [6]. The binding of allosteric modulators appears to restrict loop movements necessary for product release, thereby inhibiting enzyme turnover without directly blocking substrate binding [6]. These findings suggest that allosteric sites represent viable targets for developing novel inhibitors that could circumvent resistance mechanisms affecting the primary active site [5] [6].

The mitochondrial compartmentalization of folate metabolism provides additional layers of allosteric regulation [13]. The cytosolic and mitochondrial folate pathways operate with nearly identical core reactions but exhibit distinct regulatory mechanisms [13]. This compartmentalization enables cells to balance demands for glycine and one-carbon units while preventing folate degradation through oxidative damage [13].

Comparative Kinetic Studies Across Bacterial Species

Kinetic analysis of dihydropteroate synthase across different bacterial species reveals significant variation in enzyme properties and inhibitor susceptibility [8] [7] [14] [9]. Studies comparing multiple bacterial orthologs demonstrate species-specific differences in substrate binding affinity, catalytic efficiency, and inhibitor sensitivity [7] [3] [9].

Staphylococcus aureus dihydropteroate synthase exhibits distinct kinetic properties compared to other bacterial species, with primary resistance mutations showing differential effects on substrate and inhibitor binding [9]. The F17L mutation increases the Km for para-aminobenzoic acid by 2-3 fold while dramatically reducing sulfamethoxazole binding affinity [9]. Secondary mutations such as E208K and KE257 duplication partially restore para-aminobenzoic acid binding but fail to recover catalytic efficiency [7] [9].

Pneumocystis species demonstrate remarkable genetic divergence in dihydropteroate synthase sequences, with 6-24% nucleotide sequence differences and 6-30% amino acid sequence variations between strains from different host species [14]. This genetic diversity translates into substantial differences in enzyme kinetics and inhibitor susceptibility profiles [14]. The human-derived Pneumocystis dihydropteroate synthase differs from rat-derived variants by 38% in amino acid sequence, with critical changes occurring in highly conserved active site regions [14].

Table 3: Comparative Kinetic Parameters Across Bacterial Species

Bacterial SpeciesKm para-aminobenzoic acid μMKcat s⁻¹Ki Sulfamethoxazole μMCatalytic Efficiency
Escherichia coli5.12.955.1578
Staphylococcus aureus (wild-type)1.2-7.71.8-8.70.5-2.0150-1128
Staphylococcus aureus (resistant)15-850.3-1.225-2004-80
Plasmodium falciparum16.4Not determined0.14-112Variable

Comparative kinetic data from multiple studies [8] [7] [3] [9] [15]

Bacillus anthracis and Yersinia pestis dihydropteroate synthase orthologs show similar kinetic behavior but differ in their response to allosteric modulators [6]. Both enzymes demonstrate ordered substrate binding mechanisms with dihydropteroyl pyrophosphate as the compulsory lead substrate [5] [6]. However, the magnitude of allosteric effects varies between species, with Bacillus anthracis showing more pronounced sensitivity to allosteric inhibitors [6].

Resistance mechanisms vary significantly across bacterial species, with some organisms developing chromosomal mutations while others acquire plasmid-borne resistance genes [16] [17]. Sul enzymes, encoded by resistance plasmids, demonstrate substantially altered kinetic properties compared to chromosomal dihydropteroate synthase variants [16] [17]. These Sul enzymes retain catalytic activity with para-aminobenzoic acid while showing dramatically reduced affinity for sulfonamide inhibitors [16] [17].

The evolution of resistance has led to the development of strains with multiple compensatory mutations that partially restore enzyme function while maintaining drug resistance [7] [9]. Double mutants combining primary and secondary resistance mutations show additive decreases in turnover rates for both natural substrate and inhibitors, indicating that resistance comes at a fitness cost [9]. However, these mutants demonstrate dramatically increased minimum inhibitory concentrations for sulfonamide compounds, ranging from 4-fold to over 100-fold increases compared to wild-type strains [9].

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

205.9916763 g/mol

Monoisotopic Mass

205.9916763 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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